molecular formula C12H9Cl B3053738 Acenaphthylene, 3-chloro-1,2-dihydro- CAS No. 5573-31-9

Acenaphthylene, 3-chloro-1,2-dihydro-

Cat. No. B3053738
CAS RN: 5573-31-9
M. Wt: 188.65 g/mol
InChI Key: ACBQLXLMWUXKHR-UHFFFAOYSA-N
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Description

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that is an ortho- and peri-fused tricyclic hydrocarbon . It is a yellow solid . It is an important building block of many organic semiconductors .


Synthesis Analysis

Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . It is also used as a building block for π-electron functional materials .


Molecular Structure Analysis

The molecule of acenaphthylene resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit .


Chemical Reactions Analysis

Acenaphthylene can undergo hydrogenation to give the more saturated compound acenaphthene . It can also function as a ligand for some organometallic compounds .


Physical And Chemical Properties Analysis

Acenaphthylene is a yellow solid . It is insoluble in water but very soluble in ethanol, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Synthesis and Reactivity

Acenaphthylene, a polycyclic aromatic hydrocarbon, shows versatile chemical reactivity, making it a significant component in various synthetic processes. For example, perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene is an important starting material for synthesizing cyclene-based chelators, showcasing its potential in producing complex molecular structures (Rohovec et al., 2000). Moreover, the chemical reactivity of acenaphthylene with hydroxyl radicals and ozone has been studied, indicating its potential for understanding atmospheric chemistry and pollutant behavior (Reisen & Arey, 2002).

Synthesis of Complex Molecules

Acenaphthylene-1,2-dione serves as a precursor in synthesizing various hetero- and carbocyclic compounds and complexes, underlining its utility in crafting diverse molecular architectures (Yavari & Khajeh-Khezri, 2018). The compound's utility extends to the synthesis of novel π-extended fluoranthene derivatives from 1,2-diarylacenaphthylene derivatives, showcasing its role in creating polycyclic aromatic hydrocarbons with unique properties (Matsuura et al., 2019).

Catalytic and Material Applications

Acenaphthylene derivatives have been used in enhancing the activity and thermal stability of nickel complex precatalysts, indicating their importance in industrial catalysis (Shi-zhen Du et al., 2015). Moreover, the synthesis of diaryl acenaphthylene derivatives and their photochromic properties highlight the compound's potential in material sciences, particularly in developing materials with light-responsive properties (Fukumoto et al., 2011).

Mechanism of Action

As a building block of many organic semiconductors, acenaphthylene plays a crucial role in the design of organic electronic materials .

properties

IUPAC Name

3-chloro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQLXLMWUXKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204276
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5573-31-9
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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